molecular formula C7H16N2O4 B13717837 2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide

2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide

Cat. No.: B13717837
M. Wt: 192.21 g/mol
InChI Key: PIZKGWQSXXRZRP-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)ethoxy]acetohydrazide is an organic compound with a complex structure that includes multiple ether and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide typically involves the reaction of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyethoxy)ethoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(2-Methoxyethoxy)ethoxy]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

2-[2-(2-Methoxyethoxy)ethoxy]acetohydrazide can be compared with other similar compounds such as:

    2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Similar structure but lacks the hydrazide group, making it less reactive in certain chemical reactions.

    2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Contains an alcohol group instead of a hydrazide, leading to different chemical and biological properties.

    2-[2-(2-Methoxyethoxy)ethoxy]acetohydrazine: Similar to the target compound but with different substituents, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of ether and hydrazide functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C7H16N2O4

Molecular Weight

192.21 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide

InChI

InChI=1S/C7H16N2O4/c1-11-2-3-12-4-5-13-6-7(10)9-8/h2-6,8H2,1H3,(H,9,10)

InChI Key

PIZKGWQSXXRZRP-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCC(=O)NN

Origin of Product

United States

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